![molecular formula C11H18N4O B12100518 N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine is a synthetic organic compound featuring a unique structure that combines a cyclopropyl group, an oxadiazole ring, and a pyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrrolidine Derivative Formation: The pyrrolidine moiety can be synthesized through the reaction of appropriate amines with cyclic anhydrides or through reductive amination processes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the nitrogen atoms.
Reduction: Reduction reactions could target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to ring-opened products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine may exhibit interesting pharmacological properties. Compounds containing oxadiazole rings are known for their antimicrobial, anti-inflammatory, and anticancer activities .
Medicine
In medicine, this compound could be investigated for its potential as a therapeutic agent. The presence of the oxadiazole ring suggests it might interact with biological targets involved in various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to these targets, while the cyclopropyl and pyrrolidine groups might influence the compound’s overall bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl
Uniqueness
Compared to similar compounds, N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine stands out due to its specific combination of functional groups. The presence of both a cyclopropyl group and a pyrrolidine moiety, along with the oxadiazole ring, provides a unique set of chemical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C11H18N4O |
|---|---|
Peso molecular |
222.29 g/mol |
Nombre IUPAC |
N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N4O/c1-15(9-4-5-12-6-9)7-10-13-14-11(16-10)8-2-3-8/h8-9,12H,2-7H2,1H3 |
Clave InChI |
XPZIQAQQVSUXOR-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NN=C(O1)C2CC2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


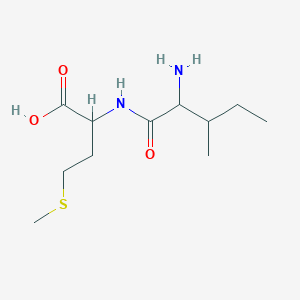
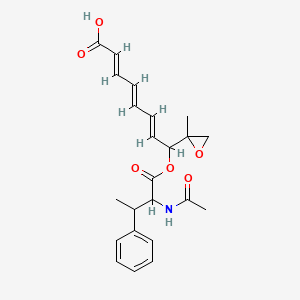
![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12100447.png)
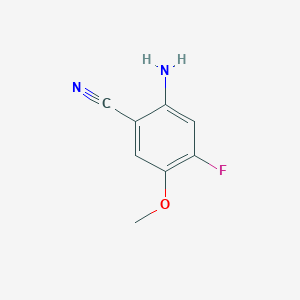
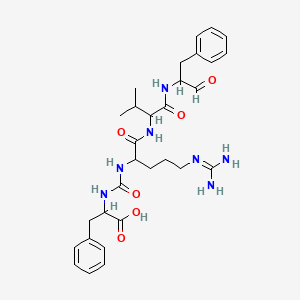
![Thieno[2,3-b][1,5]benzoxazepin-4(5H)-one, 2-bromo-8-methyl-](/img/structure/B12100459.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12100465.png)
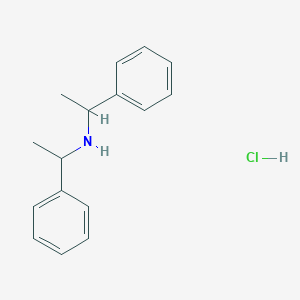

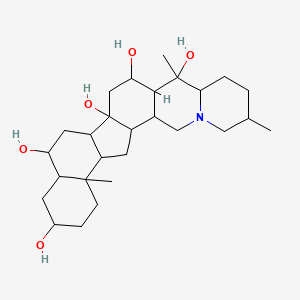
![1-[4-Hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12100504.png)

![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)

